Welcome to the BenchChem Online Store!
molecular formula C16H10IN3O B8580793 4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine

4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine

Cat. No. B8580793
M. Wt: 387.17 g/mol
InChI Key: AUVCUFCSEAHEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08378104B2

Procedure details

A suspension of 2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine (5.6 g, 21.5 mmol) in DMF (250 mL) was treated with NIS (8.73 g, 38.6 mmol) added portionwise with stirring over a period of 5 min. The mixture was stirred at RT overnight. The reaction was quenched with aqueous Na2S2O3, diluted with EtOAc (1 L) and the phases separated. The organic layer was concentrated in vacuo. Water was added to the residue resulting in the formation of a solid after stirring overnight. The material was collected by filtration and the filter cake was washed with water and hexane. The material was dried over P2O5 at 50° C. in a high vacuum oven to provide 7.0 g (84%) of the title compound as a brown solid. 1H NMR (300 MHz, CDCl3+CD3OD): δ 6.92 (s, 1H), 7.70 (t, J=8.1 Hz, 1H), 7.98 (s, 1H), 8.11 (t, J=7.5 Hz, 2H), 8.20 (d, J=6.0 Hz, 1H), 8.53 (d, J=6.0 Hz, 1H), 9.24 (s, 1H).
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
8.73 g
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[C:6]([C:11]3[O:20][C:14]4=[C:15]([NH2:19])[N:16]=[CH:17][CH:18]=[C:13]4[CH:12]=3)[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.C1C(=O)N([I:28])C(=O)C1>CN(C=O)C>[I:28][C:18]1[CH:17]=[N:16][C:15]([NH2:19])=[C:14]2[O:20][C:11]([C:6]3[CH:7]=[CH:8][CH:9]=[C:10]4[C:5]=3[CH:4]=[CH:3][N:2]=[CH:1]4)=[CH:12][C:13]=12

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C1=NC=CC2=C(C=CC=C12)C1=CC=2C(=C(N=CC2)N)O1
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.73 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added portionwise
STIRRING
Type
STIRRING
Details
The mixture was stirred at RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with aqueous Na2S2O3
ADDITION
Type
ADDITION
Details
diluted with EtOAc (1 L)
CUSTOM
Type
CUSTOM
Details
the phases separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water was added to the residue
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a solid
STIRRING
Type
STIRRING
Details
after stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The material was collected by filtration
WASH
Type
WASH
Details
the filter cake was washed with water and hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The material was dried over P2O5 at 50° C. in a high vacuum oven

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
IC1=C2C(=C(N=C1)N)OC(=C2)C2=C1C=CN=CC1=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.